molecular formula C21H24N4O3S2 B2630906 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 500149-63-3

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No. B2630906
CAS RN: 500149-63-3
M. Wt: 444.57
InChI Key: JHZQPLDABZOWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, also known as BTEB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment. BTEB has been found to inhibit the activity of a specific protein, which is involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Anticancer Activity

Research into Co(II) complexes of compounds with similar structural features to the specified chemical has demonstrated potential anticancer activity. In one study, Co(II) complexes synthesized from related compounds exhibited in vitro cytotoxicity against human breast cancer cell lines (MCF 7) (Gomathi Vellaiswamy & S. Ramaswamy, 2017). This suggests that derivatives of thiazole and pyridine, similar to the compound , might hold promise for anticancer drug development.

Antimicrobial and Antifungal Properties

A range of derivatives incorporating the thiazole ring has been shown to possess significant antimicrobial and antifungal properties. For instance, compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019). This indicates that the chemical structure of interest could be explored for its potential in treating bacterial and fungal infections.

Synthesis of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds, including those with benzamide and thiazole components, have been a subject of study due to their diverse biological activities. A study demonstrated the synthesis of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and their potential antibacterial and antifungal applications (G. K. Patel & H. S. Patel, 2015). This suggests that the target compound may also have utility in the development of new heterocyclic compounds with therapeutic applications.

Antipsychotic Potential

Heterocyclic carboxamides, similar to the chemical structure , have been evaluated for their potential as antipsychotic agents. Research indicates that these compounds show promise in binding to dopamine and serotonin receptors, suggesting their potential application in treating psychiatric disorders (M. H. Norman et al., 1996).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-3-5-14-25(4-2)30(27,28)18-8-6-17(7-9-18)20(26)24-21-23-19(15-29-21)16-10-12-22-13-11-16/h6-13,15H,3-5,14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZQPLDABZOWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.